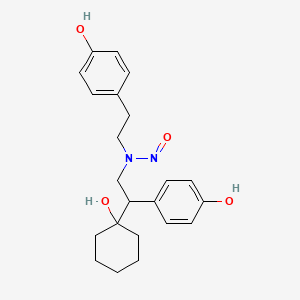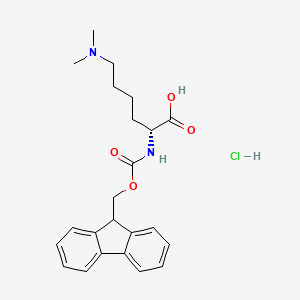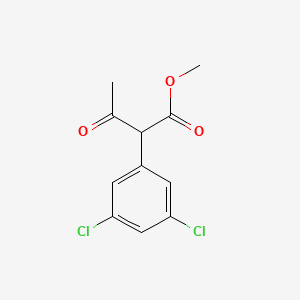![molecular formula C17H15NO4 B13845758 3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound with a unique structure that combines various functional groups, including an aminomethyl group, a prop-2-yn-1-yloxy group, and a furobenzopyran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Furobenzopyran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and a suitable aldehyde or ketone.
Introduction of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the furobenzopyran core with a propargyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, while the prop-2-yn-1-yloxy group can undergo Sonogashira coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo3,2-gbenzopyran-7-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a chemical probe to study biological processes, particularly those involving enzyme activity or protein interactions.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo3,2-gbenzopyran-7-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yloxy group can facilitate covalent modification of biological targets, while the aminomethyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound shares the aminomethyl and prop-2-yn-1-yloxy groups but has a different core structure.
Propargyloxytrimethylsilane: This compound contains the prop-2-yn-1-yloxy group but lacks the aminomethyl group and the furobenzopyran core.
Uniqueness
3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo3,2-gbenzopyran-7-one is unique due to its combination of functional groups and its furobenzopyran core, which imparts specific electronic and steric properties that are not present in similar compounds. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H15NO4 |
|---|---|
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
3-(aminomethyl)-2,5-dimethyl-9-prop-2-ynoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H15NO4/c1-4-5-20-17-15-11(9(2)6-14(19)22-15)7-12-13(8-18)10(3)21-16(12)17/h1,6-7H,5,8,18H2,2-3H3 |
InChI-Schlüssel |
WPJXAKKVNILIOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)
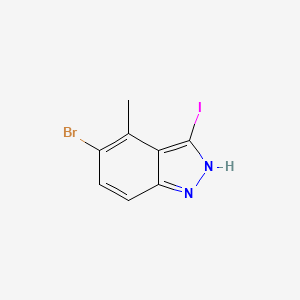

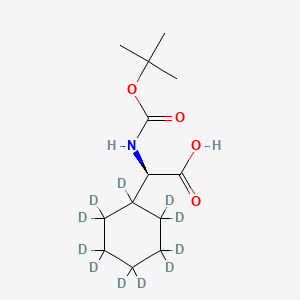

![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)
